molecular formula C4H6BrNO2 B2791347 5-(Bromomethyl)-1,3-oxazolidin-2-one CAS No. 51337-32-7

5-(Bromomethyl)-1,3-oxazolidin-2-one

Cat. No.: B2791347
CAS No.: 51337-32-7
M. Wt: 180.001
InChI Key: INSHXEIAUKZTOC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,3-oxazolidin-2-one typically involves the bromination of 1,3-oxazolidin-2-one. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 5-position of the oxazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the oxazolidinone ring into other structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions to facilitate reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1,3-oxazolidin-2-one, while oxidation with hydrogen peroxide can produce 5-(hydroxymethyl)-1,3-oxazolidin-2-one.

Scientific Research Applications

5-(Bromomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and can be used to introduce functional groups into complex molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antiviral, and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,3-oxazolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds and the introduction of various functional groups. The oxazolidinone ring can also participate in ring-opening reactions, leading to the formation of different structures with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1,3-oxazolidin-2-one
  • 5-(Iodomethyl)-1,3-oxazolidin-2-one
  • 5-(Hydroxymethyl)-1,3-oxazolidin-2-one

Uniqueness

5-(Bromomethyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSHXEIAUKZTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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